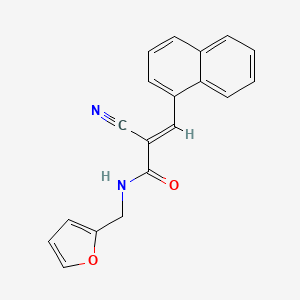

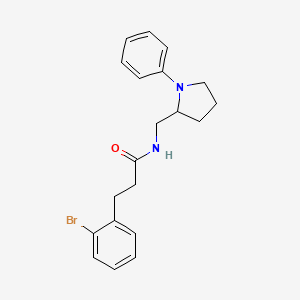

![molecular formula C19H13ClF3N3O2S2 B2582606 8-氯-6-甲基-2-{[3-(三氟甲基)苄基]硫代}-6H-嘧啶并[5,4-c][2,1]苯并噻嗪 5,5-二氧化物 CAS No. 1326916-60-2](/img/structure/B2582606.png)

8-氯-6-甲基-2-{[3-(三氟甲基)苄基]硫代}-6H-嘧啶并[5,4-c][2,1]苯并噻嗪 5,5-二氧化物

- 点击 快速询问 获取最新报价。

- 提供有竞争力价格的高质量产品,您可以更专注于研究。

描述

This compound is a complex organic molecule that contains several functional groups, including a trifluoromethyl group, a benzyl group, a sulfanyl group, and a pyrimido[5,4-c][2,1]benzothiazine group. The presence of these groups suggests that this compound could have interesting chemical properties and potential applications in various fields, such as medicinal chemistry or materials science .

Synthesis Analysis

The synthesis of such a compound would likely involve several steps, each introducing a different functional group. For example, the trifluoromethyl group could be introduced using a reagent like trifluoroacetic anhydride . The benzyl group could be introduced using a benzyl halide in a nucleophilic substitution reaction . The sulfanyl group could be introduced using a sulfur-containing reagent . The pyrimido[5,4-c][2,1]benzothiazine group could be formed through a cyclization reaction .Molecular Structure Analysis

The molecular structure of this compound would be quite complex due to the presence of several different functional groups and a heterocyclic ring system. The trifluoromethyl group is a strong electron-withdrawing group, which would affect the electronic properties of the molecule. The benzyl group is a bulky group that could affect the steric properties of the molecule. The sulfanyl group could form hydrogen bonds with other molecules. The pyrimido[5,4-c][2,1]benzothiazine group is a heterocyclic ring system that could have interesting electronic and steric properties.Chemical Reactions Analysis

The chemical reactions that this compound could undergo would depend on the functional groups present in the molecule. For example, the trifluoromethyl group could undergo reactions with nucleophiles. The benzyl group could undergo reactions with electrophiles. The sulfanyl group could undergo oxidation reactions. The pyrimido[5,4-c][2,1]benzothiazine group could undergo reactions at the nitrogen atoms or at the carbon atoms adjacent to the nitrogen atoms .Physical And Chemical Properties Analysis

The physical and chemical properties of this compound would be influenced by the functional groups present in the molecule. For example, the trifluoromethyl group is highly electronegative, which could increase the polarity of the molecule. The benzyl group is a bulky group, which could increase the molecular weight and size of the molecule. The sulfanyl group could participate in hydrogen bonding, which could affect the solubility of the molecule in different solvents.科学研究应用

晶体结构分析

已经分析了与您查询的化合物相关的化合物的晶体结构,特别是利尿剂聚噻嗪。该化合物具有系统名称 6-氯-2-甲基-3-{[(2,2,2-三氟乙基)硫代]甲基}-3,4-二氢-2H-1,2,4-苯并噻二嗪-7-磺酰胺 1,1-二氧化物,表现出二维氢键分子网络。该结构的特征在于 NH 和 NH2 基团作为供体位点,磺酰 O 原子作为受体位点在 N—H⋯O 氢键中,同时还存在 C—H⋯O 相互作用。该化合物中的噻二嗪环采用包络构象,N 原子与襟翼尖端的硫键合,甲基取代基处于轴向位置 (Gelbrich, Haddow, & Griesser, 2010)。

合成和化学反应

在另一项研究中,10-甲基-10H-吡啶并[3,2-b][1,4]苯并噻嗪与正丁基锂的反应通过质子抽象和亲核加成产生了一系列产物。这展示了涉及噻嗪化合物的化学反应的复杂性和多功能性,可能会阐明结构相似的化合物的反应性,例如您感兴趣的化合物 (Pasutto & Knaus, 1978)。

抗菌活性

对包含苯并噻唑和嘧啶环的稠合杂环的合成的研究证明了潜在的生物活性。基于嘧啶并[2,1-b][1,3]苯并噻唑骨架合成了一系列化合物,并评估了它们的抗菌性能。此类研究表明科学界对探索复杂杂环化合物在开发新治疗剂中的应用的更广泛兴趣 (Kale & Mene, 2013)。

抗疟活性

另一项研究重点关注吡唑并和嘧啶并苯并噻嗪二氧化物衍生物的合成和抗疟活性。这项研究强调了此类化合物在抑制β-血红素形成和血红蛋白水解(疟疾寄生虫生命周期中的关键过程)中的作用。这些发现强调了噻嗪衍生物在促进新型抗疟疾疗法开发中的潜力 (Barazarte 等,2009)。

未来方向

属性

IUPAC Name |

8-chloro-6-methyl-2-[[3-(trifluoromethyl)phenyl]methylsulfanyl]pyrimido[5,4-c][2,1]benzothiazine 5,5-dioxide |

Source

|

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C19H13ClF3N3O2S2/c1-26-15-8-13(20)5-6-14(15)17-16(30(26,27)28)9-24-18(25-17)29-10-11-3-2-4-12(7-11)19(21,22)23/h2-9H,10H2,1H3 |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

RARCURYBABVPDE-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CN1C2=C(C=CC(=C2)Cl)C3=NC(=NC=C3S1(=O)=O)SCC4=CC(=CC=C4)C(F)(F)F |

Source

|

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C19H13ClF3N3O2S2 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

471.9 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

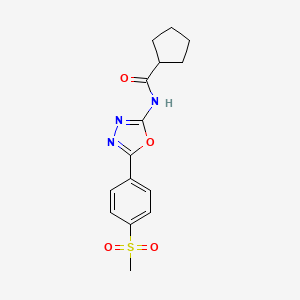

![N-(4-(benzo[d][1,3]dioxol-5-yloxy)but-2-yn-1-yl)ethanesulfonamide](/img/structure/B2582531.png)

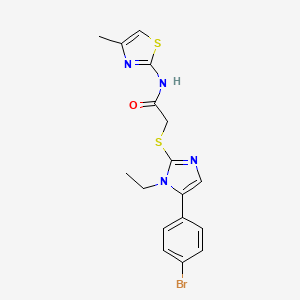

![N-(2,4-difluorophenyl)-2-[(6-pyridin-3-yl-[1,2,4]triazolo[4,3-b]pyridazin-3-yl)sulfanyl]acetamide](/img/structure/B2582532.png)

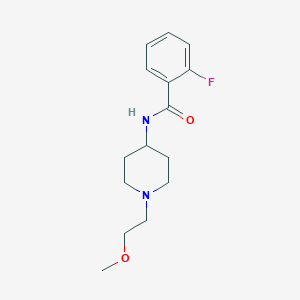

![3-(1-(2,3,4-trifluorobenzoyl)piperidin-4-yl)pyrido[2,3-d]pyrimidin-4(3H)-one](/img/structure/B2582533.png)

![ethyl 4-methyl-2-(2-(3-oxo-3,5,6,7-tetrahydro-2H-cyclopenta[c]pyridazin-2-yl)propanamido)thiazole-5-carboxylate](/img/structure/B2582536.png)

![(Z)-2-amino-3-[(3-bromophenyl)methylideneamino]but-2-enedinitrile](/img/structure/B2582539.png)

![2-cyano-N-cyclopentyl-3-{2-[4-(trifluoromethyl)phenyl]-1,3-thiazol-4-yl}prop-2-enamide](/img/structure/B2582545.png)

![N-[(6-cyclopropylpyridin-3-yl)methyl]-1H-indole-2-carboxamide](/img/structure/B2582546.png)